Ethyl 2-(4-Bromo-2-chlorophenyl)acetate

Overview

Description

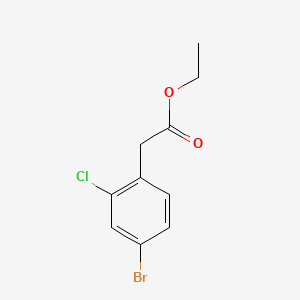

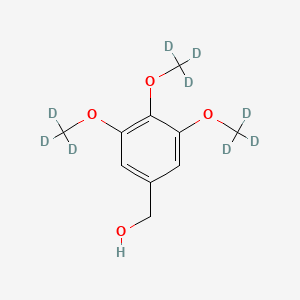

Ethyl 2-(4-Bromo-2-chlorophenyl)acetate is a chemical compound with the molecular formula C10H10BrClO2 . It has a molecular weight of 277.54 g/mol .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-Bromo-2-chlorophenyl)acetate consists of 10 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 2-(4-Bromo-2-chlorophenyl)acetate has a molecular weight of 277.54 g/mol . It has a computed XLogP3-AA value of 3.6, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The rotatable bond count is 4 . The exact mass and monoisotopic mass of the compound are both 275.95527 g/mol . The topological polar surface area is 26.3 Ų . The heavy atom count is 14 . The compound is canonicalized .Scientific Research Applications

Organic Synthesis

“Ethyl 2-(4-Bromo-2-chlorophenyl)acetate” could be used in organic synthesis as an alkylating agent and acylation reagent . Alkylating agents can introduce an alkyl group into a molecule, while acylation reagents can introduce an acyl group. This makes it useful in a wide range of synthetic reactions.

Derivatisation Reactions

This compound can undergo derivatisation reactions with other chemicals to yield new compounds. For example, it has been reported that “Ethyl bromoacetate” on derivatisation reaction with p-t-butyl calixarene yields 1,3-diester substituted calixarene .

Asymmetric Total Synthesis

2-Bromoethyl acetate, a related compound, has been used as an alkylating reagent during asymmetric total synthesis of (+)-1-deoxylycorine and (+)-lycorine . It’s possible that “Ethyl 2-(4-Bromo-2-chlorophenyl)acetate” could be used in a similar manner in the synthesis of other complex organic molecules.

Biological Research

While specific biological applications for “Ethyl 2-(4-Bromo-2-chlorophenyl)acetate” are not readily available, related compounds such as indole derivatives have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Drug Development

Given the wide range of biological activities associated with related compounds, “Ethyl 2-(4-Bromo-2-chlorophenyl)acetate” could potentially be used in the development of new drugs . However, this would require extensive testing and research.

Safety and Hazards

Ethyl 2-(4-Bromo-2-chlorophenyl)acetate is considered hazardous. It has been classified as having serious eye damage/eye irritation and specific target organ toxicity (single exposure). The target organs include the respiratory system . Precautionary measures include avoiding contact with skin and eyes and using personal protective equipment .

properties

IUPAC Name |

ethyl 2-(4-bromo-2-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTWAXDDSNTWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736470 | |

| Record name | Ethyl (4-bromo-2-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-Bromo-2-chlorophenyl)acetate | |

CAS RN |

1261606-45-4 | |

| Record name | Ethyl (4-bromo-2-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Pyrimido[5,4-e][1,3]oxazine](/img/structure/B585678.png)